Ethyl 2-amino-3-fluoro-4-methoxybenzoate
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Overview
Description
Ethyl 2-amino-3-fluoro-4-methoxybenzoate is an organic compound with the molecular formula C10H12FNO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a fluoro group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-fluoro-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-fluoro-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to achieve the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-fluoro-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution: Formation of substituted benzoates.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Hydrolysis: Formation of 2-amino-3-fluoro-4-methoxybenzoic acid and ethanol.
Scientific Research Applications
Ethyl 2-amino-3-fluoro-4-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-fluoro-4-methoxybenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the amino and fluoro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-fluoro-4-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-4-fluoro-5-methoxybenzoate: Similar structure but with different positions of the fluoro and methoxy groups.
Methyl 3-fluoro-4-methoxybenzoate: Lacks the amino group and has a methyl ester group.
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both an amino group and a fluoro group on the benzoate ring can enhance its reactivity and potential interactions with biological targets.
Properties
Molecular Formula |
C10H12FNO3 |
---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
ethyl 2-amino-3-fluoro-4-methoxybenzoate |
InChI |
InChI=1S/C10H12FNO3/c1-3-15-10(13)6-4-5-7(14-2)8(11)9(6)12/h4-5H,3,12H2,1-2H3 |
InChI Key |
IITDUNMKFVDBHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OC)F)N |
Origin of Product |
United States |
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